BenchChemオンラインストアへようこそ!

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Anticonvulsant Drug Discovery Structure-Activity Relationship Phenethyl Acetamides

This compound features a unique 2-methoxy-2-(2-methoxyphenyl)ethyl tail that distinguishes it from common N-phenyl or N-benzyl analogs. Published SAR shows methoxy substitution patterns critically influence ED50 in seizure models. Use it as a comparator to establish dimethoxy-phenethyl SAR, probe methoxy-binding pockets in CNS targets, or as a sterically differentiated succinimide linker for PROTAC design. Verify target-specific activity before substituting generic analogs.

Molecular Formula C16H20N2O5
Molecular Weight 320.345
CAS No. 1788677-81-5
Cat. No. B2645740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
CAS1788677-81-5
Molecular FormulaC16H20N2O5
Molecular Weight320.345
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC
InChIInChI=1S/C16H20N2O5/c1-22-12-6-4-3-5-11(12)13(23-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19)
InChIKeyUICQFKCMRCKNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS 1788677-81-5) – Chemical Class and Provider Landscape for Procurement Decisions


2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS 1788677-81-5) is a synthetic small molecule (molecular formula C16H20N2O5, molecular weight 320.345 g/mol) that belongs to the class of 2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives . This compound features a succinimide ring (2,5-dioxopyrrolidine) linked via an acetamide bridge to a 2-methoxy-2-(2-methoxyphenyl)ethyl group, a substitution pattern that distinguishes it from other aryl-substituted analogs in this chemical series. The 2,5-dioxopyrrolidin-1-yl moiety is widely used in medicinal chemistry as a scaffold for anticonvulsant agents, metabotropic glutamate receptor modulators, and PROTAC linker constructs [1]. Currently, the compound is available from multiple specialty chemical suppliers, although no pharmacopoeial monograph or large-scale GMP-grade source has been identified, making comparative technical evaluation critical for informed procurement.

Why 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide Cannot Be Casually Interchanged with In-Class Analogs


In the (2,5-dioxopyrrolidin-1-yl)acetamide class, seemingly minor structural modifications—particularly the nature and substitution pattern of the N-aryl/alkyl group—have been shown to significantly alter biological potency, selectivity, and in vivo efficacy [1]. The title compound’s unique 2-methoxy-2-(2-methoxyphenyl)ethyl tail differs markedly from the unsubstituted phenyl, benzyl, or simple alkyl amides found in common analogs. In published structure-activity relationship (SAR) studies on related hybrid anticonvulsants, the position and number of methoxy substituents on the aromatic ring directly influenced median effective dose (ED50) values in maximal electroshock (MES) and 6 Hz seizure models, as well as neurotoxicity indices [1]. Therefore, substituting this compound with a generic 2-(2,5-dioxopyrrolidin-1-yl)-N-phenylacetamide or similar in-class agent without verifying target-specific activity data risks compromising experimental reproducibility and may invalidate pharmacological conclusions. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS 1788677-81-5)


Structural Divergence from Reference Anticonvulsant Hybrid Scaffolds

The title compound incorporates a 2-methoxy-2-(2-methoxyphenyl)ethyl substituent on the acetamide nitrogen, representing a departure from the mono-aryl or unsubstituted phenyl groups investigated in the most advanced in-class anticonvulsant series [1]. In the reference series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, the nature of the aromatic substituent profoundly modulated activity; for instance, compound 30 (bearing a 3,4-dichlorophenyl group) achieved ED50 values of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz, 32 mA) with a protective index (PI = TD50/ED50) of 3.6 (MES) and 4.1 (6 Hz) [1]. The title compound's distinct dimethoxy-phenethyl architecture, for which direct in vivo data are not yet published, is structurally closer to the methoxy-bearing analogs that displayed altered potency and safety profiles compared to halogenated or unsubstituted phenyl variants in the same study [1]. This structural differentiation is sufficient to preclude direct extrapolation of the reference compound's pharmacological profile without experimental confirmation.

Anticonvulsant Drug Discovery Structure-Activity Relationship Phenethyl Acetamides

Predicted Physicochemical Property Shift vs. Unsubstituted Phenyl Analog

The title compound's 2-methoxy-2-(2-methoxyphenyl)ethyl group increases hydrogen bond acceptor count to 5 (vs. 3 for 2-(2,5-dioxopyrrolidin-1-yl)-N-phenylacetamide) and adds two rotatable bonds relative to the simplest aromatic analog, raising the topological polar surface area (tPSA) from approximately 66 Ų to an estimated 86 Ų [1][2]. For CNS-active compounds in the 2,5-dioxopyrrolidine series, tPSA values between 60–90 Ų are associated with favorable brain penetration, but each increase in methoxy substitution has been empirically linked to reduced MES potency in some subseries [1]. The unsubstituted phenyl analog (the simplest comparator) would fail to provide the hydrogen-bonding capacity and conformational flexibility of the title compound, which may be advantageous for engaging certain biological targets (e.g., proteins with deep, polar binding pockets) but detrimental for others.

Lipophilicity ADME Prediction CNS Drug Design

Supplier-Dependent Purity and Analytical Documentation Disparity

While direct purity comparisons across all vendors are limited by source exclusions, available technical datasheets from non-excluded suppliers indicate batch-specific purity ranges of 95–98% (HPLC) for this compound [1]. In contrast, the closest commercially available structural analog, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (CAS 2061568-49-6), is offered at a typical purity of 95% with a different impurity profile due to its sulfonamide group [1]. The title compound's electron-rich dimethoxy-phenyl system may be more susceptible to oxidative degradation under ambient storage than the electron-deficient sulfonamide analog, a factor relevant for long-term stability in screening collections. However, definitive comparative stability data under ICH conditions are not publicly available.

Chemical Procurement QC/QA Purity Specification

Absence of Pharmacopoeial Monograph vs. Established Reference Compounds

A search of major pharmacopoeias (USP, EP, JP) and authoritative databases (PubChem, ChEMBL, DrugBank) yielded no monograph or official reference standard entry for 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS 1788677-81-5) [1]. By contrast, structurally simpler 2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 5626-45-9) is listed in multiple chemical databases with defined physicochemical constants [1]. The absence of a monograph means that identity and purity must be verified entirely through the supplier's in-house analytical package (typically 1H NMR, HPLC, and MS). For GLP or GMP studies, this entails additional in-house qualification costs that do not apply to pharmacopoeial-grade compounds.

Quality Standards Pharmacopoeial Reference Procurement Risk

Potential Differential Engagement of E3 Ligase Recruitment Assays

Compounds containing the 2,5-dioxopyrrolidin-1-yl (succinimidyl) group are increasingly employed as intermediates in PROTAC (proteolysis-targeting chimera) synthesis, where the succinimide serves as a reactive handle for conjugation to E3 ligase ligands . The title compound's distinctive 2-methoxy-2-(2-methoxyphenyl)ethyl tail provides a sterically and electronically differentiated exit vector compared to simpler N-alkyl succinimidyl acetamides. While no direct PROTAC efficiency data are available for this specific compound, the methoxy substituents may influence the rate of succinimide hydrolysis (a known degradation pathway for maleimide and succinimide conjugates) relative to unsubstituted alkyl analogs [1]. This is a testable hypothesis relevant to linker stability in PROTAC design.

PROTAC Linker Chemistry E3 Ligase Targeted Protein Degradation

Optimal Research and Industrial Application Scenarios for 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS 1788677-81-5)


Early-Stage Anticonvulsant SAR Exploration Around the Methoxy-Phenethyl Pharmacophore

Given the published SAR from the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide anticonvulsant series, this compound is most rationally deployed as a comparator or starting point for exploring how dimethoxy-phenethyl substitution affects MES and 6 Hz seizure protection relative to mono-aryl analogs [1]. Researchers can synthesize a small matrix of analogs varying the methoxy positions on the phenyl ring and directly compare ED50 and TD50 values to establish the SAR landscape for this subseries.

Chemical Probe for Methoxy-Dependent Protein Binding in CNS Target Assays

The dual methoxy substitution pattern may confer unique hydrogen-bonding and π-stacking interactions with CNS targets (e.g., GABA-A receptor accessory sites, voltage-gated sodium channels) that are sensitive to aryl ether topology [1]. This compound can serve as a tool to probe the methoxy-binding pocket contribution to target engagement, particularly in radioligand displacement or fluorescence polarization assays where a structurally matched inactive control is unavailable.

PROTAC Linker Development with Tuned Steric Bulk at the Exocyclic Nitrogen

For PROTAC chemists seeking a succinimide-containing linker with a non-linear, sterically differentiated exit vector, this compound offers a bulkier N-substituent than conventional methyl- or ethyl-succinimides [1]. Its use in constructing heterobifunctional degraders may reduce unwanted intramolecular cyclization or premature payload release, provided that the succinimide hydrolysis rate under physiological conditions is experimentally measured and confirmed to be within acceptable limits [2].

Analytical Method Development and Reference Standard Qualification in the Absence of a Pharmacopoeial Monograph

Because no official monograph exists for this compound, analytical chemistry groups can use it as a case study for developing fit-for-purpose HPLC purity methods, forced degradation protocols, and structural characterization packages (NMR, HRMS, XRPD) [1]. The resulting data package can be applied to qualify the material for in-house screening collection use, establishing a benchmark for future batches and analogous compounds.

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.